molecular formula C17H26ClNO B3846745 1-[6-(2-chlorophenoxy)hexyl]piperidine

1-[6-(2-chlorophenoxy)hexyl]piperidine

Cat. No.: B3846745
M. Wt: 295.8 g/mol
InChI Key: QUDXITMTCWCIFI-UHFFFAOYSA-N
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Description

1-[6-(2-Chlorophenoxy)hexyl]piperidine is a piperidine derivative characterized by a hexyl chain linking the piperidine nitrogen to a 2-chlorophenoxy group. The compound’s structure combines a hydrophobic hexyl spacer with a polar aromatic ether moiety, which may influence its solubility and biological interactions.

Properties

IUPAC Name

1-[6-(2-chlorophenoxy)hexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO/c18-16-10-4-5-11-17(16)20-15-9-2-1-6-12-19-13-7-3-8-14-19/h4-5,10-11H,1-3,6-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDXITMTCWCIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-chlorophenoxy)hexyl]piperidine typically involves the reaction of 2-chlorophenol with 1-bromohexane to form 1-(6-bromohexyl)-2-chlorobenzene. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-chlorophenoxy)hexyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

1-[6-(2-chlorophenoxy)hexyl]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(2-chlorophenoxy)hexyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with 1-[6-(2-chlorophenoxy)hexyl]piperidine, differing in substituents, linker length, or aromatic groups:

Compound Name Key Structural Features Biological/Functional Relevance Source Evidence
Fluoxastrobin 2-Chlorophenoxy group attached to a fluoropyrimidine ring; oxyphenyl and dioxazine moieties Agricultural fungicide
4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine HCl Chloro-fluorophenyl group linked via methoxy methyl to piperidine; hydrochloride salt Potential CNS activity due to piperidine core
1-[2-[2-(4-Chlorophenoxy)phenoxy]ethyl]piperidine HCl 4-Chlorophenoxy-phenoxy ethyl chain attached to piperidine; hydrochloride salt Unspecified, likely medicinal or agrochemical
Compound 6 () Hydroxy-methoxybenzyl-substituted piperidine triol α-Glucosidase inhibitor (IC₅₀ = 0.207 mM)

Pharmacological and Physicochemical Properties

  • Substituent Position: The 2-chlorophenoxy group in the target compound contrasts with the 4-chlorophenoxy group in ’s analogue. This positional difference may alter receptor binding or metabolic stability. For example, Fluoxastrobin’s 2-chlorophenoxy group contributes to fungicidal activity by targeting mitochondrial respiration in fungi .
  • Biological Activity: While direct data on the target compound is absent, piperidine derivatives in and demonstrate α-glucosidase inhibition and CNS targeting, respectively. The target compound’s hexyl-2-chlorophenoxy structure may favor interactions with hydrophobic enzyme pockets or neurotransmitter receptors .

Molecular Weight and Solubility

  • The target compound’s molecular formula (C₁₇H₂₅ClNO) suggests a molecular weight of ~294.8 g/mol. Comparatively, Fluoxastrobin (C₁₆H₁₃ClF₂N₃O₃) has a higher MW of 368.7 g/mol due to its fluoropyrimidine and dioxazine groups .
  • Hydrochloride salt formation (common in piperidine derivatives) improves aqueous solubility, as seen in and , which could make the target compound suitable for oral or injectable formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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